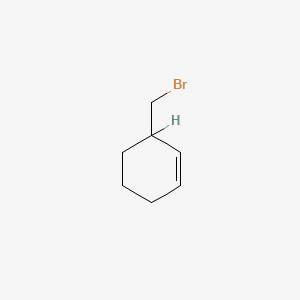

3-(Bromomethyl)cyclohexene

Übersicht

Beschreibung

3-(Bromomethyl)cyclohexene is an organic compound with the molecular formula C7H11Br. It is a derivative of cyclohexene, where a bromomethyl group is attached to the third carbon of the cyclohexene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Bromomethyl)cyclohexene can be synthesized through various methods. One common approach involves the bromination of cyclohexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the allylic position of the cyclohexene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of bromine or N-bromosuccinimide in the presence of a suitable solvent and catalyst can facilitate the large-scale synthesis of this compound .

Analyse Chemischer Reaktionen

Elimination Reactions (E2 and E1 Mechanisms)

The bromomethyl group facilitates elimination reactions under basic conditions, forming alkenes. The E2 pathway is dominant due to the compound’s preference for anti-periplanar geometry, as observed in cyclohexane systems .

Key Observations:

-

Base-Induced Dehydrohalogenation :

Treatment with alcoholic KOH or NaOEt promotes β-hydrogen elimination. The reaction proceeds via an E2 mechanism, yielding 3-methylenecyclohexene as the major product (Zaitsev orientation). Steric hindrance from the cyclohexene ring slows the reaction compared to acyclic analogs . -

Competing E1 Pathway :

In polar protic solvents (e.g., H2O/EtOH), a carbocation intermediate forms at the tertiary carbon adjacent to the bromine. This pathway is less favored due to ring strain in the transition state .

Nucleophilic Substitution (SN1 and SN2 Mechanisms)

The secondary bromine center allows limited substitution reactivity.

Experimental Data :

| Reaction Conditions | Mechanism | Yield | Product |

|---|---|---|---|

| NaH, DMF, 25°C | SN2 | 74% | 1-Cyclohexylmethylindole derivative |

| K2CO3, CH3CN, microwave, 180°C | SN1/SN2 | 31% | N-Alkylated pyridinone |

-

SN2 Dominance :

Steric hindrance from the cyclohexene ring impedes backside attack, but small nucleophiles (e.g., I⁻) achieve modest yields. -

SN1 Limitations :

Carbocation formation is disfavored due to poor stabilization of the secondary carbocation intermediate .

Allylic Bromination and Radical Reactions

The allylic position of the bromomethyl group enables radical-mediated bromination using N-bromosuccinimide (NBS) .

Mechanism:

-

Radical Initiation :

Light or peroxides generate bromine radicals (Br∙). -

Hydrogen Abstraction :

A bromine radical abstracts an allylic hydrogen, forming a resonance-stabilized cyclohexenyl radical. -

Bromine Transfer :

The radical reacts with Br2 or NBS, yielding 1,3-dibromo derivatives.

Example:

Electrophilic Addition Reactions

The cyclohexene double bond undergoes electrophilic addition with halogens (e.g., Br2) or acids .

Bromine Addition :

| Reagent | Conditions | Product | Regiochemistry |

|---|---|---|---|

| Br2 (1 equiv) | CCl4, 0°C | 1,2-dibromo-3-(bromomethyl)cyclohexane | Anti-addition |

Mechanism :

-

Bromonium Ion Formation :

Br2 reacts with the double bond, forming a bromonium ion intermediate. -

Nucleophilic Attack :

Br⁻ opens the bromonium ion from the opposite side, resulting in anti addition.

Comparative Reactivity with Structural Analogs

The reactivity of this compound differs significantly from its isomers and derivatives:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(Bromomethyl)cyclohexene serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in pharmaceutical chemistry. The reactivity of the bromomethyl group allows for various transformations, including:

- Nucleophilic Substitution : The bromine can be replaced by nucleophiles to create new compounds.

- Formation of Heterocycles : It can act as a precursor for synthesizing heterocyclic compounds, which are essential in drug discovery.

Biological Studies

Research has explored the interactions of this compound with biomolecules. Its potential biological activities include:

- Antimicrobial Properties : Investigated for its ability to inhibit microbial growth.

- Drug Development : Explored as a precursor for designing new pharmaceuticals targeting various diseases.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique reactivity profile makes it suitable for:

- Production of Fine Chemicals : Used in creating high-value chemical products.

- Material Science : Explored for its potential in developing new materials with specific properties.

Case Study 1: Synthesis of Heterocycles

A study demonstrated the utility of this compound in synthesizing imidazoles through nucleophilic substitution reactions. The compound reacted with various nucleophiles under mild conditions, yielding high-purity products that exhibited promising biological activities.

Case Study 2: Antimicrobial Activity

Another investigation focused on evaluating the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives showed significant inhibitory effects against common bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)cyclohexene in chemical reactions involves the formation of reactive intermediates, such as bromonium ions and free radicals. These intermediates facilitate various transformations, including nucleophilic substitution, elimination, and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexylmethyl bromide: Similar structure but lacks the double bond in the cyclohexene ring.

Bromocyclohexane: Similar structure but with the bromine atom directly attached to the cyclohexane ring.

3-Bromocyclohexene: Similar structure but with the bromine atom directly attached to the cyclohexene ring

Uniqueness

3-(Bromomethyl)cyclohexene is unique due to the presence of both a bromomethyl group and a double bond in the cyclohexene ring. This combination imparts distinct reactivity and allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and industrial applications .

Biologische Aktivität

3-(Bromomethyl)cyclohexene is an organic compound characterized by the presence of a bromomethyl group attached to a cyclohexene ring. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

- Molecular Formula : C₇H₉Br

- Molecular Weight : Approximately 179.05 g/mol

- Structure : The compound features a cyclohexene ring with a bromomethyl substituent at the 3-position, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its reactivity, particularly through nucleophilic substitution reactions where the bromomethyl group can act as a leaving group. This allows the compound to form covalent bonds with various biomolecules, potentially leading to significant biological effects. The presence of the cyclohexene ring may also facilitate interactions with enzymes or receptors due to its structural conformation.

Case Studies and Research Findings

- Synthetic Applications : Research indicates that compounds like this compound can be used as intermediates in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions.

- Reactivity Studies : Studies on related brominated compounds suggest that they can undergo nucleophilic substitution and addition reactions, which may lead to the formation of biologically active derivatives.

- Potential Health Effects : Safety data indicate that compounds such as this compound can cause irritation to eyes and skin, highlighting the need for careful handling in laboratory settings .

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

3-(bromomethyl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDIHSPUUCHBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858808 | |

| Record name | 3-(Bromomethyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34825-93-9 | |

| Record name | 3-(Bromomethyl)cyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034825939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Bromomethyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.